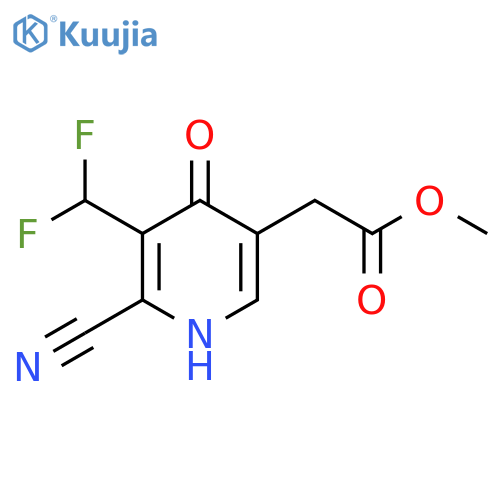

Cas no 1805924-88-2 (Methyl 2-cyano-3-(difluoromethyl)-4-hydroxypyridine-5-acetate)

1805924-88-2 structure

商品名:Methyl 2-cyano-3-(difluoromethyl)-4-hydroxypyridine-5-acetate

CAS番号:1805924-88-2

MF:C10H8F2N2O3

メガワット:242.178929328918

CID:4873501

Methyl 2-cyano-3-(difluoromethyl)-4-hydroxypyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-cyano-3-(difluoromethyl)-4-hydroxypyridine-5-acetate

-

- インチ: 1S/C10H8F2N2O3/c1-17-7(15)2-5-4-14-6(3-13)8(9(5)16)10(11)12/h4,10H,2H2,1H3,(H,14,16)

- InChIKey: LMMKKJJOUAMLEM-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C#N)NC=C(C1=O)CC(=O)OC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 471

- トポロジー分子極性表面積: 79.2

- 疎水性パラメータ計算基準値(XlogP): 0.5

Methyl 2-cyano-3-(difluoromethyl)-4-hydroxypyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029045397-1g |

Methyl 2-cyano-3-(difluoromethyl)-4-hydroxypyridine-5-acetate |

1805924-88-2 | 97% | 1g |

$1,519.80 | 2022-04-01 |

Methyl 2-cyano-3-(difluoromethyl)-4-hydroxypyridine-5-acetate 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

1805924-88-2 (Methyl 2-cyano-3-(difluoromethyl)-4-hydroxypyridine-5-acetate) 関連製品

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 624-75-9(Iodoacetonitrile)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 506-17-2(cis-Vaccenic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬